Product packaging for 1-Deoxychloramphenicol(Cat. No.:CAS No. 133191-51-2)

1-Deoxychloramphenicol

Cat. No.: B163295
CAS No.: 133191-51-2
M. Wt: 307.13 g/mol
InChI Key: HYKZHDMASNZUKI-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Deoxychloramphenicol (CAS Number 133191-51-2) is a molecular derivative of the broad-spectrum antibiotic chloramphenicol . With a molecular formula of C11H12Cl2N2O4 and a molecular weight of 307.13000, it serves as a critical tool in biochemical research, particularly as a substrate for Chloramphenicol Acetyltransferase (CAT) . CAT is a common reporter gene enzyme used in molecular biology to study gene expression and promoter activity. The primary research value of this compound lies in its role in the development of quantitative, non-radioactive CAT assays. When labeled with fluorescent dyes such as BODIPY, it enables highly sensitive and direct measurement of enzyme activity without the need for radioactive isotopes, streamlining the assay process and enhancing safety in the laboratory . This mechanism provides a reliable and efficient method for researchers to investigate cellular transcriptional processes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12Cl2N2O4 B163295 1-Deoxychloramphenicol CAS No. 133191-51-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133191-51-2

Molecular Formula

C11H12Cl2N2O4

Molecular Weight

307.13 g/mol

IUPAC Name

2,2-dichloro-N-[(2S)-1-hydroxy-3-(4-nitrophenyl)propan-2-yl]acetamide

InChI

InChI=1S/C11H12Cl2N2O4/c12-10(13)11(17)14-8(6-16)5-7-1-3-9(4-2-7)15(18)19/h1-4,8,10,16H,5-6H2,(H,14,17)/t8-/m0/s1

InChI Key

HYKZHDMASNZUKI-QMMMGPOBSA-N

SMILES

C1=CC(=CC=C1CC(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CO)NC(=O)C(Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CC(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-]

Other CAS No.

133191-51-2

Synonyms

1-deoxychloramphenicol
1-deoxyCm

Origin of Product

United States

Biosynthesis and Production Pathways of 1 Deoxychloramphenicol

Microbial Biosynthesis of Chloramphenicol (B1208) and its Analogues

The biosynthesis of chloramphenicol and its related compounds, including 1-Deoxychloramphenicol, has been most extensively studied in the Gram-positive soil bacterium, Streptomyces venezuelae. nih.gov The foundational pathway for these molecules originates from the shikimate pathway, which produces chorismic acid, a critical branch-point intermediate for various aromatic compounds. nih.govmicrobiologyresearch.org

Genetic and Biochemical Analysis of Streptomyces venezuelae Mutants Producing this compound

Mutagenesis studies have been instrumental in dissecting the chloramphenicol biosynthetic pathway. Treatment of Streptomyces venezuelae with agents like acriflavine, high-temperature incubation, UV-irradiation, or nitrosoguanidine (B1196799) has led to the isolation of chloramphenicol-nonproducing mutants. nih.gov A significant finding from these studies was the isolation of the mutant strain SVM2-2A7, which was found to produce this compound instead of chloramphenicol. nih.gov

This specific blockage in the biosynthetic pathway points to a defective hydroxylation step. The mutation responsible for the production of this compound, designated as a cpp mutation, was mapped to the chromosome. nih.gov This suggests that the enzyme responsible for the 3-hydroxylation of a p-aminophenylalanine-related intermediate is encoded by a chromosomal gene. nih.gov The accumulation of this compound in this mutant directly implicates the absence of a specific hydroxylase activity that would normally convert it to the final chloramphenicol product.

Role of Plasmid-Borne Genes in Biosynthetic Regulation in Related Organisms

While the structural genes for chloramphenicol biosynthesis are located on the chromosome in S. venezuelae, plasmids have been shown to play a significant, albeit non-essential, role in the quantity of antibiotic produced. nih.govmicrobiologyresearch.org Initial hypotheses suggested that regulatory genes for chloramphenicol biosynthesis might be plasmid-borne. oup.com Crosses between chloramphenicol-nonproducing mutants and producing strains revealed that even chromosomal cpp mutants still contained plasmids that contributed to an increased production of chloramphenicol. nih.gov

In some cases, the complete loss of a plasmid (SVP1) in S. venezuelae did not eliminate chloramphenicol production but did enhance chromosomal gene recombination by over 1,000-fold in conjugational crosses. microbiologyresearch.orgnih.gov Conversely, studies in Streptomyces phaeochromogenes showed that eliminating a cryptic plasmid had no discernible effect on chloramphenicol production, suggesting that its role is not universal across all producing organisms. oup.com In other bacteria, such as Staphylococcus aureus, genes conferring resistance to chloramphenicol are exclusively carried by plasmids. medscape.com

Chromosomal Gene Mapping in this compound Producing Strains

Genetic mapping in S. venezuelae has pinpointed the location of the chloramphenicol biosynthesis gene cluster. microbiologyresearch.orgnih.gov The mutations (cpp) that lead to the non-production of chloramphenicol, including the specific mutation causing the production of this compound, have been mapped to a specific region on the chromosome. nih.gov This cluster of genes is located between the met (methionine) and ilv (isoleucine-valine) markers. nih.gov

Further mapping studies placed the chloramphenicol biosynthesis gene cluster near the arg, cys, and pdxB genes, which corresponds to the 1–2 o'clock region on the circular linkage map of S. coelicolor A3(2), a related model organism. microbiologyresearch.orgnih.gov This chromosomal location firmly establishes that the core enzymatic machinery for synthesizing the chloramphenicol structure, including the step that is blocked in this compound producers, is encoded by a contiguous set of genes on the main chromosome. nih.gov

Precursor Incorporation and Metabolic Flux Studies in Deoxy-Compound Biosynthesis

The biosynthesis of chloramphenicol, and by extension its deoxy-analogs, relies on a sufficient supply of precursors from primary metabolism, specifically the shikimate pathway. nih.gov The pathway branches from chorismic acid to produce p-aminophenylalanine (PAPA), a key precursor. microbiologyresearch.org Metabolic flux analysis (MFA) is a powerful tool used to quantify the flow of carbon through metabolic networks, providing insights into how precursor supply affects the production of secondary metabolites. frontiersin.orgfrontiersin.org

To ensure a steady supply of precursors for chloramphenicol biosynthesis, S. venezuelae possesses specific genes within its biosynthetic gene cluster that are homologous to primary metabolism enzymes. For instance, the cmlE gene encodes a homolog of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, the first enzyme of the shikimate pathway. nih.govresearchgate.net This is thought to prevent feedback inhibition from aromatic amino acids that might otherwise limit the flux towards chloramphenicol production. nih.govresearchgate.net Similarly, the presence of cmlB, a 4-amino-4-deoxychorismate synthase homolog, helps direct the metabolic flux from chorismic acid specifically towards the chloramphenicol pathway. nih.govresearchgate.net While specific flux analysis studies for this compound are not detailed, the principles governing precursor supply for chloramphenicol are directly applicable.

Engineered Biosynthesis and Strain Development for Deoxy-Compound Production

Strain improvement is a critical aspect of enhancing the production of microbial secondary metabolites, including compounds like this compound. nih.govmicrobiopharm.comslideshare.net This involves generating genetic diversity through mutagenesis and then selecting for strains with desired traits, such as increased product yield. nih.govmdpi.com

For chloramphenicol and its analogs, strain development has traditionally involved random mutagenesis using physical agents like UV light or chemical mutagens. nih.gov This approach led to the initial discovery of the this compound producing mutant. nih.gov More modern and targeted approaches involve genetic engineering. For instance, overexpressing specific genes in the biosynthetic pathway can increase product titers. In a related context, the overexpression of the toyG and toyF genes was used to improve toyocamycin (B1682990) production in Streptomyces diastatochromogenes. mdpi.com A similar strategy could be applied to engineer strains for the overproduction of this compound by manipulating the expression of genes upstream of the blocked hydroxylation step.

Furthermore, ribosome engineering, where mutations conferring resistance to antibiotics like streptomycin (B1217042) are introduced, has been shown to significantly enhance secondary metabolite production in Streptomyces. mdpi.com Combining these mutagenesis and screening techniques with optimized fermentation processes is key to developing industrially viable production strains. microbiopharm.comfrontiersin.org

Synthetic Biology Approaches for Deoxy-Compound Production

Synthetic biology offers advanced tools for the production of natural product analogs like this compound, often through heterologous expression in well-characterized host organisms. nih.govnih.govosti.gov This approach involves transferring the biosynthetic gene cluster, or a modified version of it, into a host like E. coli or another Streptomyces species that is easier to cultivate and genetically manipulate. researchgate.net

A key strategy in synthetic biology is the assembly of novel pathways by combining genes from different organisms. To produce this compound specifically, one could design a synthetic pathway that includes all the necessary genes from the chloramphenicol cluster except for the one responsible for the final hydroxylation step. This engineered pathway could then be introduced into a suitable production host.

Recent advances have focused on creating semi-synthetic analogs by chemically modifying biosynthetic intermediates. For example, derivatives of chloramphenicol have been synthesized by acylating chloramphenicol amine (CAMA), an inactive derivative. nih.govmdpi.com This highlights the potential for "mutasynthesis," where a biosynthetic pathway is blocked (as in the this compound mutant), and a synthetic precursor analog is fed to the culture, which the remaining enzymes then process to create a novel compound. The heterologous production of another microbial product, 1-tuberculosinyladenosine, in Mycobacterium kansasii demonstrates the feasibility of expressing complex lipid-associated natural products in a surrogate host, a strategy applicable to deoxy-compound production. nih.govnih.gov

Enzymatic Applications and Mechanistic Studies of 1 Deoxychloramphenicol

1-Deoxychloramphenicol as a Substrate for Chloramphenicol (B1208) Acetyltransferase (CAT) Activity Assays

This compound serves as an effective alternative substrate to Chloramphenicol for assaying the activity of Chloramphenicol Acetyltransferase (CAT). oup.com The CAT enzyme, commonly used as a reporter in gene expression studies, catalyzes the acetylation of Chloramphenicol. oup.comrevvity.com Traditional assays using Chloramphenicol are often complicated by the formation of multiple acetylated products. oup.comthermofisher.com In contrast, the use of this compound simplifies the reaction, leading to more straightforward and reliable quantification of enzyme activity. oup.comthermofisher.com

Advantages of this compound in Quantitative CAT Assays

The use of this compound in quantitative CAT assays presents distinct advantages over its parent compound, Chloramphenicol, primarily by simplifying product analysis and enhancing the accuracy of enzyme activity measurements. oup.comthermofisher.com

A significant drawback of using Chloramphenicol in CAT assays is the complexity of the reaction products. The CAT enzyme acetylates the 3-hydroxyl group of Chloramphenicol, but this acetyl group can then non-enzymatically migrate to the 1-hydroxyl position. oup.comthermofisher.com This leaves the 3-hydroxyl group available for a second enzymatic acetylation, resulting in a mixture of two monoacetylated and one diacetylated product. thermofisher.com This multiplicity of products complicates the quantitative analysis of CAT activity. oup.comthermofisher.com

In contrast, this compound lacks the hydroxyl group at the 1-position, meaning it has only one site for acetylation. thermofisher.com Consequently, the enzymatic reaction with this compound yields a single acetylated product, 3-acetyl,this compound. oup.com This single-product reaction simplifies the analysis, whether by thin-layer chromatography (TLC) or other methods. oup.com

The formation of a single product when using this compound directly improves the quantitative accuracy of CAT activity measurements. oup.comthermofisher.com With Chloramphenicol as the substrate, the non-enzymatic rearrangement of the initial product is a rate-limiting step, meaning the rate of accumulation of the various products may not accurately reflect the true enzymatic activity. thermofisher.com By eliminating this complicating factor, the rate of acetylation of this compound becomes a direct and more reliable measure of CAT's enzymatic activity. oup.comthermofisher.com This enhanced accuracy is particularly beneficial when measuring high levels of CAT activity, for instance, from transcription driven by a strong promoter. thermofisher.com

A steady-state kinetic analysis of type I CAT revealed the following comparative data for this compound and Chloramphenicol:

SubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Chloramphenicol 6.51502.3 x 10⁷
This compound 601202.0 x 10⁶
Source: Murray, I. A., et al. (1991) oup.com
Simplification of Product Analysis: Single Acetylated Product Formation

Fluorescent BODIPY Derivatives of this compound for CAT Assays

To further enhance the utility of this compound in CAT assays, fluorescent derivatives have been developed. thermofisher.comduke.edu Specifically, analogs based on the borondipyrromethene difluoride (BODIPY) fluorophore have proven to be highly effective. duke.edu These fluorescent substrates offer a non-radioactive and highly sensitive method for detecting CAT activity. thermofisher.comduke.edu

Traditional CAT assays often relied on radioactive substrates like [¹⁴C]-chloramphenicol, which require special handling and disposal procedures. thermofisher.com The development of fluorescently labeled this compound, such as BODIPY FL this compound, provides a safer and more convenient alternative. thermofisher.comwiley.com These non-radioactive methods allow for the visualization of results without the need for autoradiography film or scintillation counting. thermofisher.com The fluorescent products can be detected on thin-layer chromatography (TLC) plates using a UV lamp or by measuring the fluorescence of extracted spots with a spectrophotometer or fluorometer. thermofisher.comtandfonline.com

The use of BODIPY derivatives of this compound in CAT assays leads to improved sensitivity and a wider linear range of detection. thermofisher.com The BODIPY fluorophores have high fluorescence quantum yields, allowing for the easy detection of both the substrate and its acetylated product. thermofisher.com The simplified reaction, yielding a single fluorescent product, extends the linear range of enzymatic activity detection to over three orders of magnitude. thermofisher.com This is particularly advantageous for quantifying a wide range of CAT expression levels. thermofisher.com For instance, one BODIPY-chloramphenicol analog was found to have a Km of 2 µM for the purified CAT enzyme, compared to 12 µM for ¹⁴C-labeled chloramphenicol, indicating a higher affinity. duke.edu The Vmax was comparable between the fluorescent and radioactive substrates. duke.edu

The properties of two such fluorescent derivatives are summarized below:

Fluorescent SubstrateExcitation (nm)Emission (nm)
BODIPY FL this compound 505511
BODIPY TMR this compound 544570
Source: Thermo Fisher Scientific thermofisher.com
Non-Radioactive Detection Methodologies

Application of this compound in Reporter Gene Systems

The use of chloramphenicol acetyltransferase (CAT) as a reporter gene is a well-established technique for studying gene expression. In these assays, the activity of the CAT enzyme corresponds to the transcriptional activity of a promoter of interest. This compound, particularly its fluorescently labeled derivatives, has become a preferred substrate in these systems. thermofisher.comoup.com A primary advantage of using this compound is that it possesses only a single hydroxyl group at the C3 position available for acetylation. thermofisher.com This results in the formation of a single acetylated product, which simplifies the quantitative analysis of CAT activity. thermofisher.comresearchgate.net In contrast, the natural substrate, chloramphenicol, can undergo a non-enzymatic transacetylation from the C3 to the C1 position, leading to multiple mono- and di-acetylated products, complicating the interpretation of results. thermofisher.com

Transcriptional Fusion Studies with CAT Genes

Promoterless cat genes are frequently used in transcriptional fusion studies to analyze promoter activity. oup.comoup.com In this setup, a promoter sequence of interest is cloned upstream of the cat coding sequence. The resulting construct is introduced into cells, and the expression of the CAT enzyme is measured as an indicator of the promoter's strength and regulation. Assays using this compound or its derivatives, such as BODIPY this compound (BCAM), allow for the sensitive detection and quantification of CAT activity. oup.comoup.com For instance, such systems have been employed to determine if cat could function as a selectable marker and reporter gene in species like Mycobacterium tuberculosis and Mycobacterium bovis. oup.comoup.com The activity is measured by the percent conversion of the substrate to its acetylated form, which can be separated and quantified using methods like thin-layer chromatography (TLC). oup.com

Evaluation of Promoter Activity
Inducible Gene Expression Systems

Inducible gene expression systems allow for the controlled expression of a target gene, and the CAT reporter assay is often used to characterize the performance of these systems. nih.gov In this context, the cat gene is placed under the control of an inducible promoter. The addition of a specific inducing agent activates the promoter, leading to the synthesis of CAT. The resulting enzyme activity, measured by the acetylation of a this compound substrate, provides a quantitative measure of the promoter's induction kinetics and dose-response. researchgate.netresearchgate.net For example, an ethanol-inducible promoter system was characterized in Catharanthus roseus hairy roots using this method. researchgate.net The results demonstrated a time-dependent increase in CAT activity upon induction with ethanol, confirming the promoter's functionality. researchgate.net This approach is also fundamental to understanding chloramphenicol-inducible cat gene expression in bacteria like Bacillus subtilis, where the induction mechanism itself is the subject of study. nih.gov

Mechanistic Enzymology of Chloramphenicol Acetyltransferase with this compound

This compound serves not only as a substrate in reporter assays but also as a probe for dissecting the enzymatic mechanism of Chloramphenicol Acetyltransferase (CAT). By comparing the enzyme's interaction with this compound to that with chloramphenicol, researchers can infer the roles of specific functional groups on the substrate.

Steady-State Kinetic Analysis and Comparative Enzymology with CAT Isoforms

Steady-state kinetic analyses have been performed to understand the interaction between CAT and this compound. These studies typically determine the Michaelis constant (K_m), which reflects substrate binding affinity, and the catalytic rate constant (k_cat). The type III isoform of CAT (CAT_III) is known to be highly efficient. almerja.com Kinetic studies on mutant forms of CAT, such as those with substitutions at the Leucine-160 residue, have utilized this compound to probe enzyme-ligand interactions. nih.gov For the wild-type enzyme, the kinetic parameters for this compound are compared with those for chloramphenicol to assess the impact of the 1-hydroxyl group on catalysis. nih.gov Furthermore, fluorescently labeled substrates like BODIPY FL this compound have been shown to have K_m values nearly identical to unlabeled this compound, validating their use in kinetic assays. thermofisher.com

Table 1: Comparative Kinetic Parameters for CAT Substrates

Substrate Enzyme K_m (µM) Source
BODIPY FL this compound CAT ~18 thermofisher.com
BODIPY TMR this compound CAT 18.4 thermofisher.com
[14C]-1-deoxychloramphenicol CAT 17.7 thermofisher.com

This table presents Michaelis constant (K_m) values for various CAT substrates, illustrating the binding affinities.

Substrate Binding Affinity and Catalytic Efficiency

The binding affinity of this compound to the CAT active site is a critical determinant of its utility as a substrate. The absence of the 1-hydroxyl group, as compared to chloramphenicol, influences how the substrate fits within the active site pocket. nih.gov While direct binding energy contributions are complex, comparative kinetic data provide insight. The specificity constant (k_cat/K_m) is the ultimate measure of catalytic efficiency. For CAT_III, the efficiency with chloramphenicol approaches the diffusion-controlled limit, indicating near-catalytic perfection. almerja.com The ratios of specificity constants for chloramphenicol versus this compound are similar for wild-type and certain mutant enzymes, suggesting that while the absolute rates may change, the enzyme's preference is maintained. nih.gov The study of related analogs, like 3-deoxychloramphenicol (which lacks the acetylatable 3-hydroxyl group), shows it acts as a competitive inhibitor, allowing for the calculation of its binding affinity (K_i) and an estimation of the binding energy contributed by the 3-hydroxyl group in the natural substrate. amazonaws.com

Table 2: Compound Names

Compound Name
1,3-diacetyl Chloramphenicol
1-Acetylchloramphenicol
This compound
3-Acetoxy Chloramphenicol
3-Deoxychloramphenicol
Acetyl-CoA
BODIPY FL this compound
BODIPY TMR deoxychloramphenicol
Chloramphenicol
Coenzyme A
Dexamethasone
Ethanol
Fusidic Acid
Glutamine
Leucine
Phenylalanine
Threonine
Tryptophan

Role of Specific Enzyme Residues in Transition State Stabilization

Enzymes accelerate chemical reactions by lowering the activation energy, a feat largely accomplished by stabilizing the high-energy transition state of the reaction. ijarsct.co.inaklectures.com In Chloramphenicol Acetyltransferase (CAT), specific amino acid residues within the active site create a microenvironment perfectly tailored to facilitate the acetyl transfer from acetyl-CoA to chloramphenicol or its analogs. ebi.ac.uk

Key residues play critical roles in the catalytic mechanism. His195, located in the C-terminal section of the enzyme, functions as a general base, abstracting a proton from the substrate's hydroxyl group. ebi.ac.uk This action initiates a nucleophilic attack on the carbonyl carbon of acetyl-CoA. The resulting tetrahedral oxyanion intermediate is highly unstable and its stabilization is paramount for catalysis to proceed. ebi.ac.uk

This stabilization is achieved through interactions with other active site residues. ijarsct.co.in In type III CAT, the residue Thr-174 is a conserved amino acid that plays a significant, albeit indirect, role in stabilizing the transition state. nih.gov Modeling studies and structural analysis have shown that Thr-174 does not interact directly with the substrate but is crucial for positioning a key water molecule that participates in the catalytic process. nih.gov

Contribution of Hydrogen Bonding Networks in Catalysis

Hydrogen bonding networks are essential features of many enzymatic active sites, creating a scaffold that correctly orients substrates and stabilizes charged intermediates. nih.govnih.gov In the case of CAT, a sophisticated hydrogen-bonding network is responsible for stabilizing the oxyanion of the putative tetrahedral intermediate formed during the acetylation reaction. ebi.ac.uk

The structure of type III CAT reveals that the conserved Threonine-174 residue is hydrogen-bonded to a specific, bound water molecule, referred to as water 252. nih.gov This water molecule, in turn, is positioned to form a hydrogen bond with the oxyanion of the tetrahedral intermediate, thereby stabilizing this transient species. ebi.ac.uknih.gov The interaction helps to lower the activation energy of the reaction. ijarsct.co.in

Furthermore, in the CAT-chloramphenicol binary complex, the C1-hydroxyl group of the natural substrate is hydrogen-bonded to three bound water molecules, one of which is the same water 252. nih.gov The use of this compound, which lacks this C1-hydroxyl group, allows for the energetic contribution of this specific set of hydrogen bonds to be quantified. nih.gov Studies have estimated that the hydrogen bond between water 252 and the oxyanion of the intermediate contributes approximately 0.9 kcal/mol towards transition state stabilization. nih.gov The collective hydrogen bonds between the C1-hydroxyl of chloramphenicol and the three water molecules provide about 1.6 kcal/mol of stabilization energy. nih.gov

Site-Directed Mutagenesis Studies on CAT Enzyme Activity

Site-directed mutagenesis is a powerful technique used to investigate the function of specific amino acids in enzyme catalysis. researchgate.netnih.gov By replacing a targeted residue, scientists can observe the resulting changes in enzyme kinetics and deduce the residue's contribution to binding and catalysis.

To precisely quantify the energetic role of the hydrogen bond network involving Thr-174 and water 252, site-directed mutagenesis studies have been performed. nih.gov The Thr-174 residue was substituted with Alanine (T174A), Valine (T174V), and Isoleucine (T174I). nih.gov Each of these substitutions removes the hydroxyl group of threonine that is responsible for hydrogen bonding to water 252. nih.gov

Steady-state kinetic analysis of these mutant enzymes was carried out using both chloramphenicol and this compound as the acetyl-accepting substrates. nih.gov The results demonstrated that the substitutions at position 174 led to a significant decrease in the catalytic rate (kcat) and reduced affinity for both substrates in binary and ternary complexes. nih.gov

By comparing the kinetics of the wild-type and mutant enzymes with both chloramphenicol and this compound, researchers could isolate the energetic contributions of the different hydrogen bonds. The use of this compound was critical, as it eliminated the interactions involving the C1-hydroxyl group, thereby allowing for the specific calculation of the stabilization energy provided by the hydrogen bond between water 252 and the transition state oxyanion. nih.gov

Table 1: Kinetic Parameters of Wild-Type and Mutant CAT Enzymes This table presents hypothetical data based on the described research findings for illustrative purposes.

Enzyme Substrate Km (µM) kcat (s-1) kcat/Km (M-1s-1)
Wild-Type Chloramphenicol 10 100 1.0 x 107
This compound 25 80 3.2 x 106
T174A Mutant Chloramphenicol 150 5 3.3 x 104
This compound 300 4 1.3 x 104
T174V Mutant Chloramphenicol 180 3 1.7 x 104

Analytical Methodologies and Detection in Research Contexts

Chromatographic Techniques for 1-Deoxychloramphenicol and its Derivatives

Chromatographic methods are fundamental for the separation and analysis of this compound and its acetylated products. These techniques are particularly valuable in monitoring the progress of enzymatic reactions.

Thin-layer chromatography (TLC) is a widely used technique for the separation of this compound from its acetylated derivative in the context of chloramphenicol (B1208) acetyltransferase (CAT) assays. thermofisher.comoup.comthermofisher.com In a typical assay, cell extracts containing CAT are incubated with a fluorescently labeled this compound substrate and acetyl coenzyme A (acetyl-CoA). thermofisher.com The reaction is then stopped, and the products are extracted and spotted onto silica (B1680970) gel TLC plates. thermofisher.com A common solvent system used for separation is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 85:15 v/v). thermofisher.com

The use of this compound as a substrate simplifies the analysis because it has only one hydroxyl group available for acetylation, resulting in a single acetylated product. thermofisher.comoup.com This is in contrast to chloramphenicol, which can form multiple acetylated products, complicating quantitative analysis. oup.com The separation on the TLC plate allows for the clear visualization of the unreacted substrate and the monoacetylated product. thermofisher.comthermofisher.com When using fluorescently labeled this compound, the spots can be easily detected under a UV lamp. thermofisher.com

Table 1: TLC Separation of this compound and its Acetylated Product

ComponentDescriptionVisualization
Unreacted Substrate This compound (often fluorescently labeled)Bottom spot on the TLC plate
Acetylated Product 3-acetyl-1-deoxychloramphenicol (fluorescently labeled)Top spot on the TLC plate
Reference Standard A purified sample of the acetylated productUsed for comparison and identification

This table illustrates the typical separation observed on a TLC plate in a CAT assay using this compound.

Following TLC separation, the amount of acetylated this compound can be quantified to determine the CAT enzyme activity. One method involves physically scraping the fluorescent spots corresponding to the substrate and the acetylated product from the TLC plate. thermofisher.comhep.com.cn The compounds are then extracted from the silica gel, typically with methanol, and the fluorescence or absorbance is measured using a spectrophotometer or fluorometer. thermofisher.com The degree of substrate conversion to product is calculated from the relative signal intensities. thermofisher.com

Alternatively, densitometric analysis of autoradiographs (for radioactively labeled substrates) or direct scanning of the TLC plate with an appropriate scanner can provide a quantitative measure of the separated compounds. oup.com The use of this compound simplifies this quantification as it yields only a single acetylated product, making the measurement of enzyme activity more direct and reliable. oup.com This approach avoids the complexities arising from the multiple reaction products of chloramphenicol. oup.com

Thin-Layer Chromatography (TLC) in Enzyme Assay Product Separation

Spectroscopic and Fluorometric Approaches

Spectroscopic and fluorometric methods offer high sensitivity for the detection and quantification of this compound and its derivatives, especially when coupled with fluorescent labels.

Fluorometric quantitation is a highly sensitive method for measuring the concentration of acetylated this compound. After separation of the reaction products, the fluorescence intensity of the acetylated form is measured. tandfonline.com This intensity is directly proportional to the amount of product formed, which in turn reflects the activity of the CAT enzyme. tandfonline.com The use of fluorescent derivatives of this compound allows for the direct measurement of fluorescence, providing a safer and more convenient alternative to methods involving radioactive isotopes. thermofisher.com The high fluorescence quantum yields of these labeled compounds enable easy detection. thermofisher.com

The use of fluorescent labels, such as BODIPY (boron-dipyrromethene), has significantly advanced the detection of this compound and its acetylated product. thermofisher.comtandfonline.comirb.hr BODIPY-labeled this compound serves as an excellent substrate for CAT. thermofisher.com These fluorescent dyes have high absorption coefficients and fluorescence quantum yields, making them easily detectable. thermofisher.comirb.hr

Different BODIPY derivatives are available, offering a range of excitation and emission wavelengths. For instance, BODIPY FL can be excited by the 488 nm line of an argon-ion laser, while BODIPY TMR is suitable for excitation by the 543 nm line of a green He-Ne laser. thermofisher.com This spectral variety allows for flexibility in experimental design and instrumentation. thermofisher.combroadpharm.com The covalent attachment of the BODIPY dye to this compound facilitates the tracking and quantification of both the substrate and its enzymatic product in various assays. thermofisher.comtandfonline.com

Table 2: Properties of BODIPY-labeled this compound Substrates

Fluorescent LabelExcitation Max (nm)Emission Max (nm)Application Notes
BODIPY FL ~505~513Green fluorescence, compatible with argon-ion lasers. thermofisher.commedchemexpress.com
BODIPY TMR ~544~574Yellow/Orange fluorescence, compatible with green He-Ne lasers. thermofisher.com

This table summarizes the spectral properties of commonly used BODIPY dyes for labeling this compound in CAT assays.

Fluorometric Quantitation of Acetylated Products

Non-Clinical Screening and Confirmatory Assay Development

The principles of detecting this compound and its products are applied in the development of non-clinical screening and confirmatory assays. These assays are essential in the early stages of drug discovery and for validating molecular biology tools. nih.goveupati.eu

Non-clinical studies encompass a range of in vitro and in vivo tests to assess the efficacy and safety of new chemical entities before they can be tested in humans. nih.goveupati.eu Assays utilizing this compound, particularly in the context of the CAT reporter gene system, can be part of the in vitro screening process. nih.gov For example, they can be used to evaluate the activity of gene promoters or the efficacy of compounds that might modulate gene expression. nih.gov

A confirmatory assay is designed to provide definitive evidence of a substance's activity or presence. nih.gov In the context of the CAT reporter system, a quantitative assay using this compound can serve as a confirmatory assay for gene expression. nih.gov The straightforward, single-product reaction simplifies the validation and interpretation of results, making it a robust tool for confirming the findings from initial screening assays. oup.comnih.gov The development of such assays adheres to principles that ensure reliability and reproducibility, which are critical for non-clinical research. nih.gov

Future Research Directions and Unexplored Avenues

Comprehensive Elucidation of Biosynthetic Pathways for Deoxy-Analogues

The biosynthesis of chloramphenicol (B1208) and its analogues, such as 1-deoxychloramphenicol, is a complex process that is not yet fully understood. While it is known that the structural genes for chloramphenicol biosynthesis are located on the chromosome of Streptomyces venezuelae, the precise enzymatic steps leading to the deoxy-analogues remain an area of active investigation. nih.gov

A mutant strain of S. venezuelae, designated SVM2-2A7, was found to produce this compound instead of chloramphenicol, suggesting a specific genetic mutation affects the hydroxylation step at the C-1 position. nih.gov Genetic mapping has located the mutations affecting chloramphenicol production, including the one leading to this compound, to a specific region on the chromosome. nih.gov However, the specific genes and the enzymes they encode that are responsible for the absence of the C-1 hydroxyl group are yet to be definitively identified and characterized.

Future research will likely focus on a phylogenomics approach to identify gene clusters that have co-evolved with natural product biosynthetic gene clusters (BGCs). researchgate.net This method has proven successful in identifying genes that enhance the production of various metabolites in Streptomyces. researchgate.net By comparing the genomes of chloramphenicol-producing strains with mutants that produce this compound, researchers can pinpoint the specific genetic determinants responsible for this variation. This deeper understanding could enable the engineered production of specific deoxy-analogues for various applications.

Advanced Enzymatic Engineering for Biocatalytic Applications Utilizing this compound

The field of biocatalysis, which uses enzymes to perform chemical reactions, stands to benefit significantly from a deeper understanding of this compound. mt.comrsc.org Enzymes offer a greener and more efficient alternative to traditional chemical synthesis, with high specificity that reduces waste and energy consumption. mt.commanchester.ac.uk The development of engineered enzymes has broadened the range of possible chemical transformations, making biocatalysis an increasingly important tool in the pharmaceutical and chemical industries. nih.govchimia.ch

One key area of interest is the use of chloramphenicol acetyltransferase (CAT). This enzyme is known to acetylate chloramphenicol, and its activity can be studied using this compound as a substrate. thermofisher.comresearchgate.net The enzymatic acetylation of this compound results in a single product, simplifying the analysis of CAT activity. thermofisher.com This characteristic is particularly useful in reporter gene assays. thermofisher.comwiley.com

Advanced enzymatic engineering techniques, such as directed evolution and computational design, can be used to create novel biocatalysts with enhanced properties. nih.gov These engineered enzymes could be designed to utilize this compound as a precursor for synthesizing new compounds with potential therapeutic applications. For instance, enzymes could be engineered to perform specific modifications on the this compound scaffold, leading to a diverse range of new molecules. The immobilization of these engineered enzymes on solid supports, such as metal-organic frameworks (MOFs), can further enhance their stability and reusability, making them more suitable for industrial-scale biocatalytic processes. nih.govmdpi.com

Development of Novel Analytical Probes Based on this compound for Diverse Biochemical Systems

The unique properties of this compound make it an excellent candidate for the development of novel analytical probes for studying various biochemical systems. thermofisher.com Fluorescently labeled this compound derivatives have already been developed for use in chloramphenicol acetyltransferase (CAT) assays, offering a safer and more convenient alternative to radioactive methods. thermofisher.com

These fluorescent probes work by being acetylated by the CAT enzyme, which leads to a change in their fluorescence properties that can be easily measured. thermofisher.com This principle can be extended to develop probes for other enzymatic systems or to monitor specific cellular processes. For example, by attaching different reporter groups to the this compound molecule, it may be possible to create probes that can detect the activity of other enzymes or the presence of specific molecules within a cell. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Deoxychloramphenicol
Reactant of Route 2
1-Deoxychloramphenicol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.